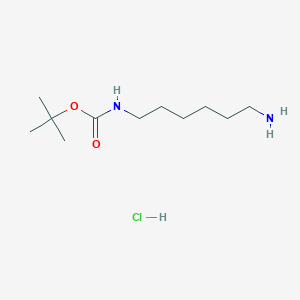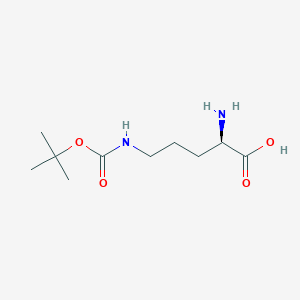
Fmoc-O-phospho-L-serine
説明
Fmoc-O-phospho-L-serine is a compound used in peptide synthesis. It has a molecular formula of C18H18NO8P and a molecular weight of 407.32 . The compound appears as a white solid .
Synthesis Analysis
This compound is used in Solid-Phase Peptide Synthesis (SPPS) where the Fmoc group acts as a temporary protecting group for the amine at the N-terminus . The Fmoc group is removed with a solution of piperidine, which does not disturb the acid-labile linker between the peptide and the resin . An optimized Fmoc-removal strategy using a solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) has been shown to drastically reduce diketopiperazine (DKP) formation compared to the conventional method of 20% piperidine/DMF .
Molecular Structure Analysis
The this compound molecule contains a total of 48 bonds. There are 30 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 3 hydroxyl groups, and 1 phosphate/thiophosphate .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach .
Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 407.32 . It has an optical rotation of [a]D20 = 4.5 ± 1 ° (C=1 in DMF) and [a]D25 = 4 ± 2 ° (C=1 in Methanol) . It should be stored at temperatures less than or equal to -4 °C .
科学的研究の応用
Scalable Synthesis for Peptide Research
A scalable one-pot synthesis method for Fmoc-O-benzylphospho-l-serine has been developed, proving essential for the synthesis of phosphorylated peptides. This method offers a cost-effective approach for producing kilogram quantities of this amino acid derivative, which is crucial for peptide research and development (Mowrey et al., 2012).
Advances in Peptide Synthesis Techniques
Fmoc-protected Nα-amino acid containing heterocyclic privileged structures have been synthesized, showcasing the versatility of Fmoc chemistry in solid-phase peptide synthesis (SPPS). This advancement facilitates the synthesis of complex peptides, including those with novel amino acids, further broadening the scope of peptide-based therapeutics and research (Schütznerová et al., 2018).
Bioconjugation and Drug Discovery
In the realm of drug discovery, Fmoc chemistry has been employed to create phosphonylated peptides, mimicking protein regions affected by organophosphorus agents. This approach is significant for developing antidotes and treatments for exposure to these agents, highlighting Fmoc-O-phospho-L-serine's role in bioconjugation research (Macdonald et al., 2010).
Material Science and Nanotechnology
Fmoc variants of serine, such as Fmoc-Ser(tbu)-OH, have been studied for their self-assembly properties, leading to controlled morphological changes in the assembled structures. These findings pave the way for the design of novel materials and nanotechnological applications, showcasing the material science facet of this compound applications (Kshtriya et al., 2021).
Environmental and Diagnostic Applications
The electrosynthesis of poly(Fmoc-l-serine) demonstrates its potential as a fluorescent sensor for detecting Cr2O72− in environmental and agro-product samples. This application signifies the extension of this compound into environmental monitoring and diagnostics, showcasing its versatility beyond peptide synthesis (Zou et al., 2018).
作用機序
Target of Action
Fmoc-O-phospho-L-serine is a molecule that has a significant role in the synthesis of peptides. The primary target of this compound is the amine group . The Fmoc group, which stands for fluorenylmethyloxycarbonyl, is used as a protecting group for amines during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a role in the phosphorylated pathway of L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . The phosphorylated pathway is crucial for the control of L-serine biosynthesis in human cells, a process strictly related to the modulation of the brain levels of D-serine and glycine, the main co-agonists of N-methyl-D-aspartate receptors .
Pharmacokinetics
It is known that the compound is a white solid and should be stored at temperatures below -4°c . Its molecular weight is 407.32 .
Result of Action
The result of the action of this compound is the efficient preparation of peptides containing multiple phosphorylation sites . This is achieved through standard Fmoc Solid Phase Peptide Synthesis (SPPS) methods .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is base-labile and can be removed rapidly by a base . Additionally, the compound should be stored at temperatures below -4°C to maintain its stability .
Safety and Hazards
生化学分析
Biochemical Properties
Fmoc-O-phospho-L-serine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in these reactions. The Fmoc group serves as a protective group for the amino side during peptide synthesis . The phosphate group attached to the serine residue can mimic protein segments involved in signal transduction, protein-protein interactions, and enzyme catalysis .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, L-serine, the core amino acid in this compound, is a precursor of two relevant coagonists of NMDA receptors: glycine and D-serine . These coagonists play crucial roles in neurotransmission in the brain.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Fmoc group is removed by base, and this process does not disturb the acid-labile linker between the peptide and the resin, which is crucial in solid-phase peptide synthesis . The phosphate group can participate in phosphorylation reactions, which are key regulatory mechanisms in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has high thermal stability, even at low concentrations
Metabolic Pathways
This compound is involved in the phosphorylated pathway for L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDJNCRIHRFKML-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427284 | |
| Record name | Fmoc-O-phospho-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158171-15-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-phosphono-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158171-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-O-phospho-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















